molecular formula C13H19Cl2F3N2O B1353287 Mabuterol hydrochloride CAS No. 54240-36-7

Mabuterol hydrochloride

Cat. No.: B1353287
CAS No.: 54240-36-7
M. Wt: 347.20 g/mol
InChI Key: MMCDXJOMPMIKGP-UHFFFAOYSA-N
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Description

Mabuterol hydrochloride is a selective beta-2 adrenoreceptor agonist. It is primarily used as a bronchodilator to treat respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound has a specific effect on beta-2 adrenoceptors, which helps in relaxing the bronchial smooth muscles, thereby easing breathing .

Mechanism of Action

Target of Action

Mabuterol hydrochloride primarily targets the beta-2 adrenergic receptors . These receptors play a crucial role in the regulation of smooth muscle relaxation, particularly in the bronchial passages .

Mode of Action

This compound interacts with its targets, the beta-2 adrenergic receptors, by stimulating them . This stimulation leads to the activation of an enzyme called adenyl cyclase . Adenyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) .

Biochemical Pathways

The activation of adenyl cyclase and the subsequent increase in cAMP levels affect several biochemical pathways. The increase in cAMP levels leads to the relaxation of smooth muscles, particularly in the bronchial passages . This effect is beneficial in the management of conditions such as asthma, where bronchospasm (contraction of the bronchial muscles) is a common symptom .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is easily absorbed from the small intestine . The peak blood and tissue levels of the drug are reached within 1 hour of administration

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscles in the bronchial passages . This relaxation results in the dilation of these passages, which can help alleviate symptoms of conditions like asthma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mabuterol hydrochloride involves several steps:

    Halogenation: The process begins with the halogenation of 2-(Trifluoromethyl)aniline using iodine and sodium bicarbonate, resulting in 2-Amino-5-Iodobenzotrifluoride.

    Protection and Nucleophilic Aromatic Displacement: The intermediate is then protected with acetic anhydride and undergoes nucleophilic aromatic displacement with copper (I) cyanide to form N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide.

    Hydrolysis and Halogenation: Hydrolysis of the nitrile and the protecting group yields 4-amino-3-(trifluoromethyl)benzoic acid, which is further halogenated with chlorine to produce 4-Amino-3-Chloro-5-(Trifluoromethyl)Benzoic Acid.

    Formation of Benzoyl Chloride and Acetophenone: The acid is then converted to benzoyl chloride using thionyl chloride, followed by treatment with diethyl malonate to form 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone.

    Bromination and Amination: Bromination of the acetophenone in acetic acid leads to 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone, which is then treated with tert-butylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to comply with pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Mabuterol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the ketone group in the molecule to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Mabuterol hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mabuterol hydrochloride is unique in its high selectivity for beta-2 adrenoceptors, which minimizes its interaction with beta-1 receptors found in the heart. This selectivity reduces the likelihood of systemic side effects, making it a safer option for patients with concurrent cardiovascular conditions .

Properties

IUPAC Name

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClF3N2O.ClH/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7;/h4-5,10,19-20H,6,18H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCDXJOMPMIKGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046798
Record name Mabuterol hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54240-36-7
Record name Benzenemethanol, 4-amino-3-chloro-α-[[(1,1-dimethylethyl)amino]methyl]-5-(trifluoromethyl)-, hydrochloride (1:1)
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Record name Mabuterol hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenethyl alcohol, 4-amino-alpha-(tert-butylamino)-3-chloro-5-(trifluoromethyl)-,monohydrochloride, (+-)-
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Record name MABUTEROL HYDROCHLORIDE
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Synthesis routes and methods I

Procedure details

0.76 gm of 1-(4'-amino-3'-chloro-5'-trifluoromethyl-phenyl)-2-(N-benzyl-N-tert.butylamino)-ethanol were dissolved in 20 ml of methanol and 1.95 ml of 1N hydrochloric acid, and the solution was hydrogenated in a hydrogenation vessel in the presence of 80 mgm of palladium/coal-catalyst (10%) until 1 mol of hydrogen had been absorbed. Afterwards, the catalyst was removed by filtration, and the filtrate was evaporated to dryness in vacuo. The oily residue was purified by column chromatography (silicagel; chloroform:methanol:concentrated ammonia = 80:20:1 as eluant). The fractions containing the desired substance were combined, and the solvent was removed in vacuo. The remaining crystalline base of the desired compound was converted into its hydrochloride with the calculated quantity of 1.07 N hydrochloric acid in isopropanol, and recrystallized from ethyl acetate/ether. M.p. 205°-207° C. (decomp.).
Name
1-(4'-amino-3'-chloro-5'-trifluoromethyl-phenyl)-2-(N-benzyl-N-tert.butylamino)-ethanol
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
80
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
1.95 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

80 gm of 4'-amino-2-tert.butylamino-3'-chloro-5'-trifluoromethyl-acetophenone hydrochloride (decomposition between 223° and 231° C.) were dissolved in 500 ml of methanol, and the solution was cooled to -15° C. 9.5 gm of sodium borohydride were added in small portions over a period of one hour, while stirring and maintaining the temperature between -5° to -15° C. After one hour more of stirring at -15° C., the mixture was acidified with 2N hydrochloric acid, and the methanol was removed in vacuo. The remaining aqueous solution was made alkaline with 2N ammonia and was then extracted with ethyl acetate. The organic layer was washed with water, dried, and 50 ml of 4.5N isopropanolic hydrochloric acid were added. The precipitated hydrochloride of the above-mentioned substance was suction-filtered off and washed with ethyl acetate and ether. M.p. 205°-207° C. (decomp.). By concentration of the filtrate a further amount of the product was obtained.
Name
4'-amino-2-tert.butylamino-3'-chloro-5'-trifluoromethyl-acetophenone hydrochloride
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of mabuterol hydrochloride and how does it affect the airways?

A1: this compound is a β2-adrenergic receptor agonist. [] While the provided research does not delve into the detailed downstream signaling pathways, β2-adrenergic receptor agonists are known to relax bronchial smooth muscle, leading to bronchodilation and improved airflow in the airways. [] This makes it a useful treatment for conditions like asthma where bronchoconstriction is a primary issue.

Q2: How effective is this compound compared to other asthma medications like procaterol hydrochloride?

A2: A multicenter randomized controlled clinical trial found that this compound demonstrated comparable efficacy to procaterol hydrochloride in treating mild to moderate bronchial asthma. [] Both treatments significantly improved symptom scores, lung function parameters (FEV1, PEF), and had similar clinical efficacy rates. [] This suggests that this compound is a viable alternative to procaterol hydrochloride for managing asthma symptoms.

Q3: Are there any specific laboratory techniques used to study the effects of this compound on airway cells?

A3: Researchers have successfully cultured guinea pig airway smooth muscle cells and demonstrated the ability of this compound to suppress acetylcholine-induced increases in intracellular calcium levels. [] This was achieved using calcium fluorescent probes (Fura-2/AM, Fluo-3/AM) and imaging techniques like Varioskan Flash and inverted system microscopy. [] This type of in vitro study provides valuable insights into the cellular mechanisms underlying this compound's bronchodilatory effects.

Q4: What are the optimal conditions for separating the enantiomers of this compound using high-performance liquid chromatography?

A4: Successful enantiomeric separation of this compound was achieved using Chirobiotic V and T chiral stationary phases (CSPs). [] The optimal conditions involved a polar organic phase mode with methanol-acetic acid-triethylamine (100:0.01:0.01, V/V/V) as the mobile phase at a flow rate of 1.0 mL/min and a column temperature of 20°C. [] The separation mechanism likely involves ionic interactions between the CSPs and this compound. []

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